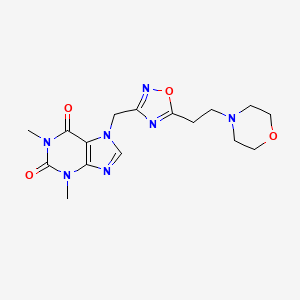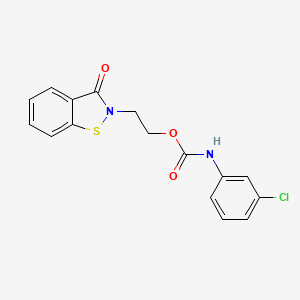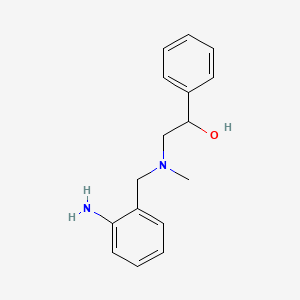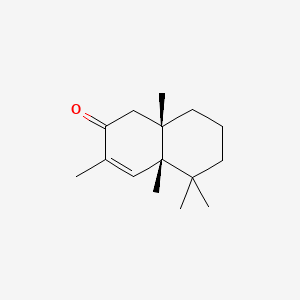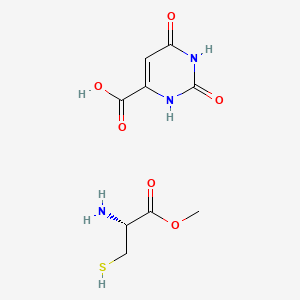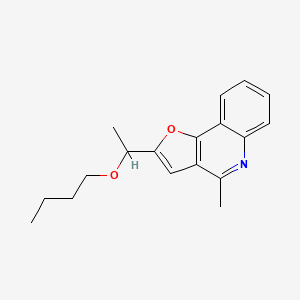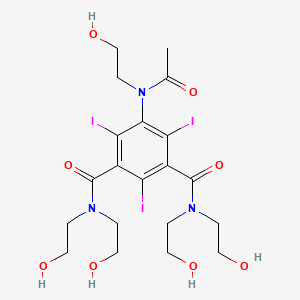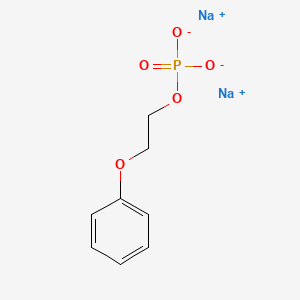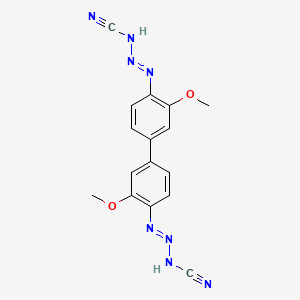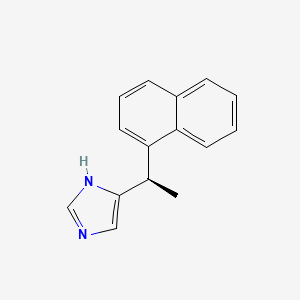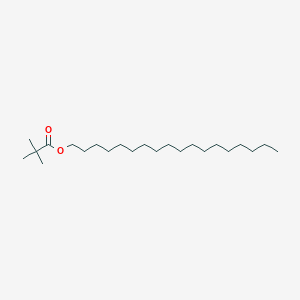
(2-((4-(Aminosulphonyl)phenyl)amino)-1,4-dihydro-4-oxo-5-pyrimidinyl)carbamoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-((4-(Aminosulphonyl)phenyl)amino)-1,4-dihydro-4-oxo-5-pyrimidinyl)carbamoyl chloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a sulfonamide group, a pyrimidine ring, and a carbamoyl chloride moiety. These functional groups contribute to its reactivity and versatility in chemical synthesis and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((4-(Aminosulphonyl)phenyl)amino)-1,4-dihydro-4-oxo-5-pyrimidinyl)carbamoyl chloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 4-aminobenzenesulfonamide with a pyrimidine derivative under controlled conditions to form the desired product. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2-((4-(Aminosulphonyl)phenyl)amino)-1,4-dihydro-4-oxo-5-pyrimidinyl)carbamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The sulfonamide and pyrimidine groups can undergo oxidation and reduction reactions under specific conditions.
Condensation Reactions: The compound can form condensation products with other amines or carbonyl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, alcohols, and thiols.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amide derivative, while oxidation can lead to the formation of sulfonic acids.
Scientific Research Applications
Chemistry
In chemistry, (2-((4-(Aminosulphonyl)phenyl)amino)-1,4-dihydro-4-oxo-5-pyrimidinyl)carbamoyl chloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor. The sulfonamide group is known to interact with various enzymes, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. The ability to modify its structure allows researchers to design molecules with specific biological activities, such as antimicrobial or anticancer properties.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science, coatings, and adhesives.
Mechanism of Action
The mechanism of action of (2-((4-(Aminosulphonyl)phenyl)amino)-1,4-dihydro-4-oxo-5-pyrimidinyl)carbamoyl chloride involves its interaction with specific molecular targets. The sulfonamide group can bind to the active sites of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways and cellular processes, leading to the desired biological effects. The pyrimidine ring and carbamoyl chloride moiety also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- **(2-((4-(Aminosulphonyl)phenyl)amino)-1,4-dihydro-4-oxo-5-pyrimidinyl)carbamoyl
(2-((4-(Aminosulphonyl)phenyl)amino)-1,4-dihydro-4-oxo-5-pyrimidinyl)carbamoyl bromide: Similar structure but with a bromide group instead of chloride.
Properties
CAS No. |
89074-09-9 |
|---|---|
Molecular Formula |
C11H10ClN5O4S |
Molecular Weight |
343.75 g/mol |
IUPAC Name |
N-[6-oxo-2-(4-sulfamoylanilino)-1H-pyrimidin-5-yl]carbamoyl chloride |
InChI |
InChI=1S/C11H10ClN5O4S/c12-10(19)16-8-5-14-11(17-9(8)18)15-6-1-3-7(4-2-6)22(13,20)21/h1-5H,(H,16,19)(H2,13,20,21)(H2,14,15,17,18) |
InChI Key |
QOYFQJMEOJHGAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=C(C(=O)N2)NC(=O)Cl)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


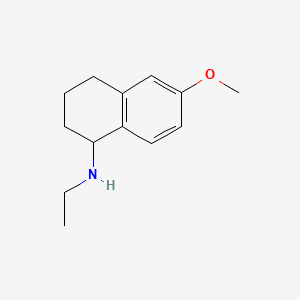
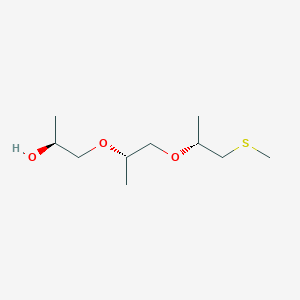
![2-[1-(4-Methoxyphenyl)-5-pyrrol-1-ylpyrazol-4-yl]acetic acid;morpholine](/img/structure/B12695114.png)
